N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide
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Description
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C26H25N7O4 and its molecular weight is 499.531. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one , a class of compounds that have been synthesized and studied for various biological activities.
Mode of Action
Given its structural similarity to other pyrazolo[3,4-d]pyrimidin-4-one derivatives , it may interact with its targets in a similar manner. These interactions could involve binding to the target protein, leading to changes in its function.
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and studied for various biological activities , but the exact pathways they affect are not well-defined
Pharmacokinetics
For instance, the compound’s solubility could be influenced by its interaction with solvents such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) .
Result of Action
Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant inhibitory activity , suggesting that this compound might also have similar effects.
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O4/c1-14-6-7-17(10-15(14)2)32-23-20(13-27-32)25(35)30-26(29-23)33-22(11-16(3)31-33)28-24(34)19-9-8-18(36-4)12-21(19)37-5/h6-13H,1-5H3,(H,28,34)(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZKPACAXAXOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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